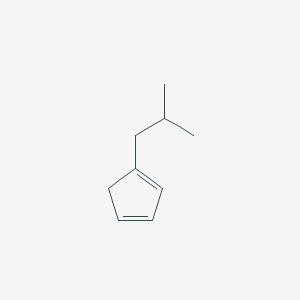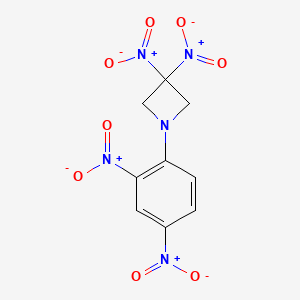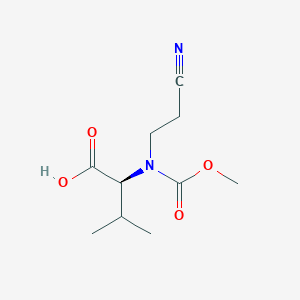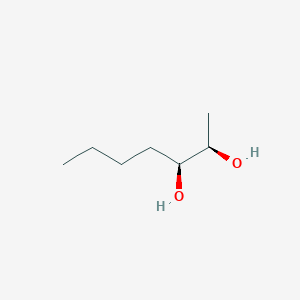
(2R,3S)-Heptane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-Heptane-2,3-diol is a chiral diol with two hydroxyl groups attached to the second and third carbon atoms of a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Heptane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of heptane-2,3-dione using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired diol with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods leverage the stereoselectivity of enzymes to produce the diol in large quantities with high enantiomeric excess. The fermentation process often employs genetically engineered microorganisms that can efficiently convert substrates into the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-Heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form heptane-2,3-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction of the diol can yield heptane, especially under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: TsCl, SOCl2, or other halogenating agents.
Major Products
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Various substituted heptane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-Heptane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which (2R,3S)-Heptane-2,3-diol exerts its effects depends on the specific application. In enzymatic reactions, the diol interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The stereochemistry of the diol plays a crucial role in determining the specificity and efficiency of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-Heptane-2,3-diol: The enantiomer of (2R,3S)-Heptane-2,3-diol with opposite stereochemistry.
(2R,3R)-Heptane-2,3-diol: A diastereomer with different stereochemistry at the third carbon.
(2S,3S)-Heptane-2,3-diol: Another diastereomer with different stereochemistry at both the second and third carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for studying stereochemical effects and for use in the synthesis of enantiomerically pure products.
Eigenschaften
CAS-Nummer |
202831-28-5 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
(2R,3S)-heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
VUVZASHBYYMLRC-RQJHMYQMSA-N |
Isomerische SMILES |
CCCC[C@@H]([C@@H](C)O)O |
Kanonische SMILES |
CCCCC(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


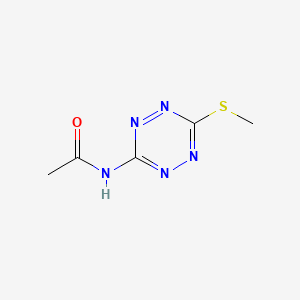
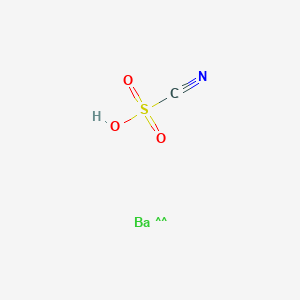
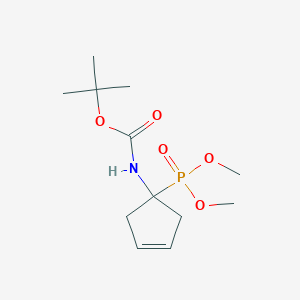
![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
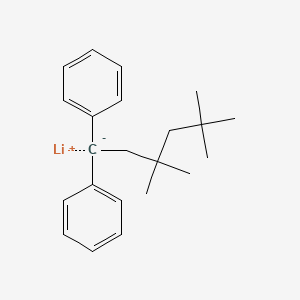
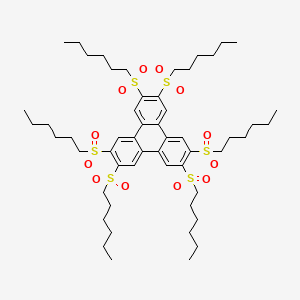
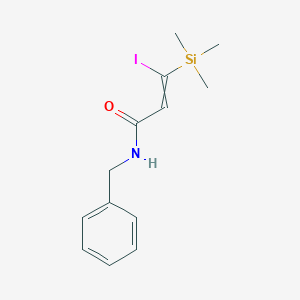
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)
